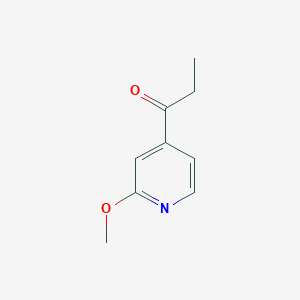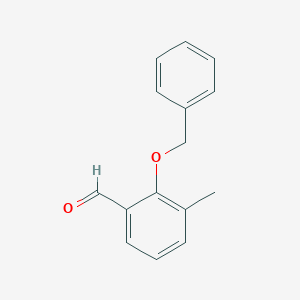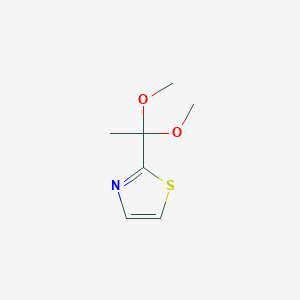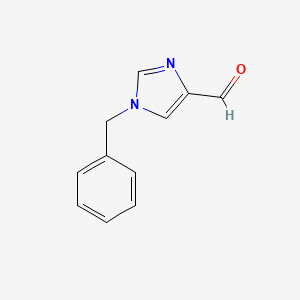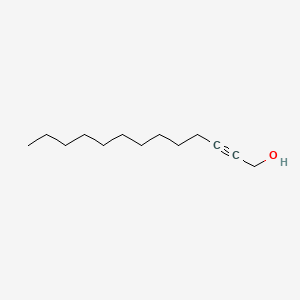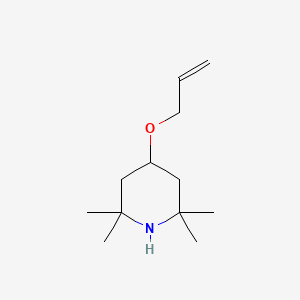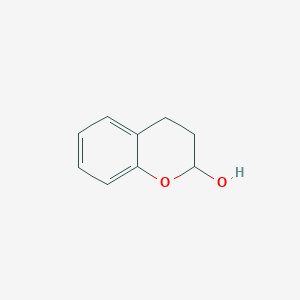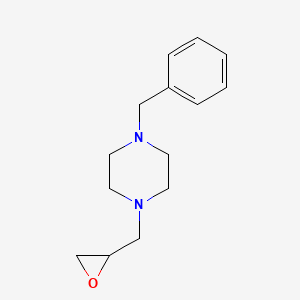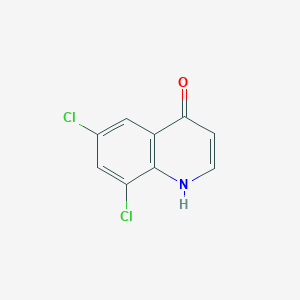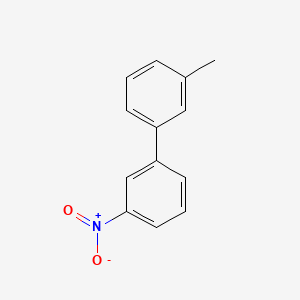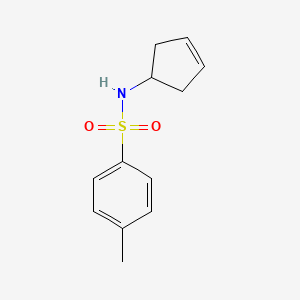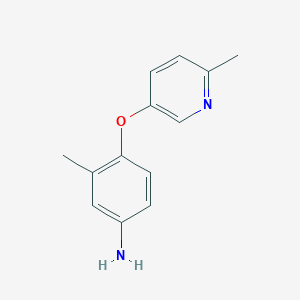
3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline
Vue d'ensemble
Description
3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline is a chemical compound with the CAS Number: 537705-06-9. It has a molecular weight of 214.271. The compound is brown to dark-brown solid at room temperature1. The IUPAC name for this compound is 3-methyl-4- [ (6-methyl-3-pyridinyl)oxy]phenylamine1.
Synthesis Analysis
Unfortunately, the specific synthesis process for 3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline is not available in the search results. However, it’s worth noting that the compound is used in the synthesis of anti-tumor drugs2.Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O/c1-9-7-11(14)4-6-13(9)16-12-5-3-10(2)15-8-12/h3-8H,14H2,1-2H31. This code provides a specific string of characters that represent the 2D structure of the molecule.
Chemical Reactions Analysis
Specific chemical reactions involving 3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline are not available in the search results.Physical And Chemical Properties Analysis
3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline is a brown to dark-brown solid at room temperature1. It has a molecular weight of 214.271. The purity of the compound is 95%1.Applications De Recherche Scientifique
Application in Medicinal Chemistry
- Summary of the Application: This compound has been used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications in various fields, including as chiral dopants for liquid crystals .
- Methods of Application or Experimental Procedures: The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . This reaction produces a series of novel pyridine derivatives in moderate to good yield .
- Results or Outcomes: The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) methods, which described the possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals . Additionally, the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were investigated .
Use in Material Science
- Summary of the Application: “3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline” is used in the synthesis of certain types of liquid crystals . These liquid crystals have potential applications in various fields, including display technologies and sensors .
- Methods of Application or Experimental Procedures: The compound is used as a starting material in the synthesis of these liquid crystals. The exact synthesis procedure can vary depending on the specific type of liquid crystal being produced .
- Results or Outcomes: The synthesized liquid crystals were found to have desirable properties for use in display technologies and sensors .
Precursor to Niacin
- Summary of the Application: 3-Methylpyridine, a compound structurally similar to “3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline”, is the main precursor to niacin, one of the B vitamins .
- Methods of Application or Experimental Procedures: The exact procedure for converting 3-Methylpyridine to niacin can vary, but it typically involves a series of chemical reactions .
- Results or Outcomes: Niacin is an essential nutrient for humans and is used in the body to help convert food into energy .
Use in Synthesis of Other Compounds
- Summary of the Application: “3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline” is used as a starting material in the synthesis of other organic compounds . These compounds have potential applications in various fields, including pharmaceuticals and materials science .
- Methods of Application or Experimental Procedures: The compound is used as a starting material in various organic synthesis procedures. The exact synthesis procedure can vary depending on the specific compound being produced .
- Results or Outcomes: The synthesized compounds were found to have desirable properties for use in various applications .
Use in Environmental Studies
- Summary of the Application: “3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline” can be used in environmental studies to understand the behavior and fate of similar organic compounds in the environment .
- Methods of Application or Experimental Procedures: The compound can be introduced into various environmental matrices (e.g., water, soil) under controlled conditions, and its behavior can be studied using various analytical techniques .
- Results or Outcomes: The results of these studies can provide valuable information about the environmental fate and transport of similar organic compounds .
Safety And Hazards
The compound has several hazard statements including H302, H315, H320, and H3351. Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P3381. The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram1.
Orientations Futures
The search results do not provide specific future directions for this compound. However, given its use in the synthesis of anti-tumor drugs2, future research could potentially explore its applications in medicinal chemistry.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.
Propriétés
IUPAC Name |
3-methyl-4-(6-methylpyridin-3-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-7-11(14)4-6-13(9)16-12-5-3-10(2)15-8-12/h3-8H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMQBBQKWXOOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465433 | |
| Record name | 3-Methyl-4-[(6-methylpyridin-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline | |
CAS RN |
537705-06-9 | |
| Record name | 3-Methyl-4-[(6-methylpyridin-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

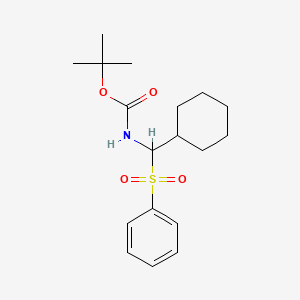
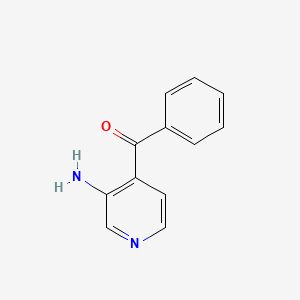
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1610247.png)
